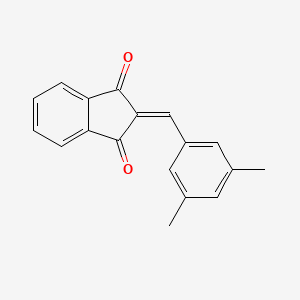

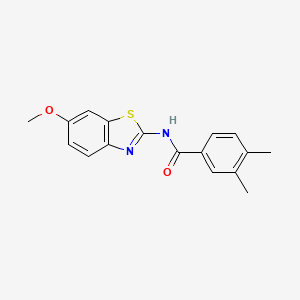

2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific aldehydes and diones in the presence of catalysts. For instance, a compound synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol under catalysis by pyridine has been reported, showcasing the typical approach for synthesizing indene-dione derivatives with specific substituents (Asiri & Khan, 2011).

Molecular Structure Analysis

Molecular structure studies often involve spectroscopic and crystallographic methods. For example, crystal structure analysis of brominated indene-dione derivatives has provided insights into their molecular arrangements and defectiveness in crystal tightness compared to their precursors (Chen et al., 2010). Similarly, the molecular structure and vibrational study of indene and its derivatives have been explored using density functional theory calculations, revealing the non-planarity of the molecules and their reactivity and polarity through electrostatic potential surfaces (Prasad et al., 2010).

Chemical Reactions and Properties

Indene-dione derivatives engage in various chemical reactions, including palladium-catalyzed carbonylative annulations, utilizing aryl formate as a CO source for synthesizing substituted indene-1,3(2H)-dione derivatives. This method exhibits broad substrate scope and yields products efficiently (Zhang et al., 2015). Additionally, ultrasound-assisted synthesis has been applied to create 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, highlighting the use of green chemistry principles (Ghahremanzadeh et al., 2011).

Physical Properties Analysis

Investigations into the physical properties of these compounds, including their photoreactivity and photochemistry, have been conducted. For instance, the photoirradiation of cis-2-cyclooctene-1,4-dione in ether has been studied, leading to the formation of specific dimeric structures and trans-[2+4] cycloadducts (Kayama et al., 1974).

Chemical Properties Analysis

The chemical properties of indene-dione derivatives are influenced by their structure, with studies on their catalytic activities and reaction mechanisms offering valuable insights. For example, zirconium-catalyzed syntheses of 2-arylidene indan-1,3-diones demonstrate the catalytic efficiency and environmental benefits of using water as the solvent, also highlighting the inhibitory activity against specific proteases (Oliveira et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-(3,5-Dimethylbenzylidene)-1H-indene-1,3(2H)-dione and its derivatives have been a subject of interest in synthesis and structural analysis. Studies have explored the synthesis, crystal structures, and spectroscopic measurements of related chromophores, demonstrating their push-pull electronic nature and planarity dependent on the length of the π-bridge (Bogdanov, Tillotson, & Timofeeva, 2019). Another study synthesized a similar compound with a focus on its structural confirmation through various spectral analyses (Asiri & Khan, 2011).

Molecular and Vibrational Study

Molecular structure and vibrational studies have been conducted on 1H-indene-1,3(2H)-dione and its derivatives. These studies aim to understand their molecular geometry, vibrational modes, and reactivity compared to related molecules (Prasad et al., 2010); (Pathak et al., 2012).

Synthesis Techniques

Novel synthesis techniques involving this compound have been developed. For example, an ultrasound-assisted synthesis method for derivatives of this compound has been reported, highlighting the use of environmentally benign solvents and efficient yields (Ghahremanzadeh et al., 2011). Similarly, zirconium catalyzed synthesis methods have been employed for producing derivatives with potential inhibitory activity against certain enzymes (Oliveira et al., 2018).

Biological Activities and QSAR

Biological activities of 2-arylidene indan-1,3-diones, which are structurally similar, have been explored. These studies have evaluated their activities against various cell lines and diseases, employing quantitative structure–activity relationship (QSAR) analyses to understand the underlying mechanisms (de Souza et al., 2021).

Stimulus-Responsive Fluorescent Properties

Research has also been conducted on D-π-A 1,4-dihydropyridine derivatives, which exhibit aggregation-induced emission characteristics. These studies have focused on their stimulus-responsive fluorescent properties in various states and their potential applications in cell imaging (Lei et al., 2016).

Tautomeric Stabilization

The stabilization of tautomers of compounds structurally related to 2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione has been a subject of research. Studies have focused on the synthesis and stabilization of these tautomers in various conditions, providing insights into their molecular dynamics and interactions (Sigalov et al., 2019).

Palladium-Catalyzed Synthesis

Palladium-catalyzed synthesis methods have been developed for indene-1,3(2H)-dione derivatives. These studies emphasize the efficiency and broad substrate scope of these reactions (Zhang et al., 2015).

Propiedades

IUPAC Name |

2-[(3,5-dimethylphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-11-7-12(2)9-13(8-11)10-16-17(19)14-5-3-4-6-15(14)18(16)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVRUAMGCSIBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylbenzylidene)-1H-indene-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)

![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)

![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)

![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)

![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)

![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)

![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)